N'-hydroxycinnamimidamide

IDO1 inhibition Tumor immunotherapy Cellular kynurenine assay

N'-Hydroxycinnamimidamide (CAS: 40019-47-4), also designated as N-hydroxy-3-phenyl-acrylamidine or cinnamoylamidoxime, is an organic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol. It belongs to the amidoxime class, structurally characterized by the presence of an N-hydroxyamidine (hydroxyamidine) functional group appended to a cinnamyl backbone, with a calculated polar surface area (PSA) of 58.61 Ų and a LogP of 2.15.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B13065907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxycinnamimidamide
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=NO)N
InChIInChI=1S/C9H10N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H2,10,11)/b7-6-
InChIKeyOGHDWBUBSDXIRB-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxycinnamimidamide: Pharmacological Profile, Chemical Identity, and Procurement-Grade Characterization


N'-Hydroxycinnamimidamide (CAS: 40019-47-4), also designated as N-hydroxy-3-phenyl-acrylamidine or cinnamoylamidoxime, is an organic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . It belongs to the amidoxime class, structurally characterized by the presence of an N-hydroxyamidine (hydroxyamidine) functional group appended to a cinnamyl backbone, with a calculated polar surface area (PSA) of 58.61 Ų and a LogP of 2.15 . This specific hydroxyamidine pharmacophore constitutes the fundamental recognition element enabling the compound to function as a competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an immunoregulatory enzyme whose blockade has been clinically validated as a tumor immunotherapy strategy [1]. The compound exhibits an IC₅₀ of 13 nM against IDO1 in IFN-γ-stimulated HeLa cells, measured via inhibition of kynurenine production following a 1-hour pre-incubation [2].

N'-Hydroxycinnamimidamide: Why Structural Analogs Within the Hydroxyamidine Class Cannot Be Assumed Interchangeable


Substituting N'-hydroxycinnamimidamide with other hydroxyamidine-based IDO1 inhibitors cannot be performed without experimental re-validation due to steep and non-linear structure-activity relationships (SAR) governing this pharmacophore. The hydroxyamidine moiety itself is the essential binding element that coordinates with the heme iron in the IDO1 active site, yet the attached aromatic or heterocyclic substituents modulate both potency and isoform selectivity across orders of magnitude [1]. Within a single published series of N'-hydroxyamidine analogues synthesized through pharmacophore fusion, cellular IC₅₀ values against IDO1 span a range from sub-100 nM to over 2 µM depending solely on peripheral substitution patterns, even when the hydroxyamidine core remains invariant [2]. Further compounding substitution risk, some hydroxyamidine derivatives exhibit unintended dual inhibition of thioredoxin reductase 1 (TrxR1), a property that is not predictable from IDO1 potency alone [3]. Consequently, procurement decisions predicated on the assumption that any hydroxyamidine-containing compound will replicate the 13 nM HeLa IDO1 IC₅₀ documented for N'-hydroxycinnamimidamide are unsupported by the available evidence.

N'-Hydroxycinnamimidamide: Quantified Differentiation Evidence Versus IDO1 Inhibitor Comparators


Cellular IDO1 Inhibitory Potency of N'-Hydroxycinnamimidamide Compared with Epacadostat and Other Hydroxyamidine-Derived Inhibitors

N'-Hydroxycinnamimidamide demonstrates an IC₅₀ of 13 nM against IDO1 in IFN-γ-stimulated HeLa cells assessed via inhibition of kynurenine production after 1-hour pre-incubation [1]. This potency places it within the same order of magnitude as the clinical-stage IDO1 inhibitor Epacadostat, which exhibits an IC₅₀ of 10 nM under comparable assay conditions in HeLa cells . In contrast, other N'-hydroxyamidine analogues developed through pharmacophore fusion approaches, such as compounds I-1 and I-2, exhibit activity 'similar to' Epacadostat but without discrete sub-100 nM IC₅₀ values reported in the primary literature, suggesting that N'-hydroxycinnamimidamide achieves clinically relevant potency with minimal molecular weight (162.19 Da) and lower structural complexity than advanced clinical candidates [2].

IDO1 inhibition Tumor immunotherapy Cellular kynurenine assay

Structural Basis for N'-Hydroxycinnamimidamide Binding to IDO1 Heme Iron: Differentiating the Hydroxyamidine Pharmacophore from Alternative Chemotypes

The hydroxyamidine moiety present in N'-hydroxycinnamimidamide coordinates directly with the heme iron in the IDO1 active site, establishing a reversible, competitive inhibition mechanism that fundamentally distinguishes this compound class from alternative IDO1 inhibitors that operate via distinct binding modes [1]. Specifically, N'-hydroxycinnamimidamide, like Epacadostat and other N-hydroxyamidine derivatives, functions as a catalytic inhibitor that directly occupies the enzyme active site. This mechanism differs categorically from that of Indoximod (NLG-8186), which does not inhibit IDO1 catalytically but instead stimulates mTORC1 downstream of IDO1/TDO, and from BMS-986205, which acts as a suicide inhibitor through irreversible covalent modification [2]. The binding mode of N-hydroxyamidines to IDO1 has been elucidated crystallographically, confirming that the N-hydroxy nitrogen and the amidine nitrogen coordinate to the heme iron, with the cinnamyl aromatic substituent occupying a hydrophobic pocket adjacent to the active site [1].

Mechanism of action Competitive inhibition Heme coordination

N'-Hydroxycinnamimidamide Demonstrates Potency Across Multiple Human IDO1-Expressing Cell Lines: THP-1 and HeLa Comparative Activity

N'-Hydroxycinnamimidamide exhibits consistent IDO1 inhibitory activity across two distinct human cell lines, with IC₅₀ values of 13 nM in HeLa cells (1-hour pre-incubation) and 11 nM in THP-1 cells (24-hour incubation) [1]. This cross-cell-line reproducibility—with only an 18% difference in IC₅₀ between HeLa and THP-1 assays despite differing pre-incubation durations and cell types—indicates that the compound's inhibitory effect is not artifactually restricted to a single cellular context. In contrast, some hydroxyamidine-based IDO1 inhibitors display substantially divergent cellular potencies across different assay formats or cell lines, a phenomenon that can complicate the interpretation of structure-activity relationships and translational relevance [2]. The THP-1 monocytic cell line expresses IDO1 in response to combined IFN-γ and LPS stimulation, representing a physiologically distinct induction mechanism from HeLa cells, where IDO1 is induced by IFN-γ alone [1].

Cell line profiling IDO1 inhibition Kynurenine production

Synthetic Accessibility of N'-Hydroxycinnamimidamide: Differentiated from Multi-Step Clinical IDO1 Inhibitors Requiring Complex Chiral Syntheses

N'-Hydroxycinnamimidamide can be synthesized via a single-step nucleophilic addition of hydroxylamine to cinnamonitrile, a reaction that proceeds under mild conditions without requiring chiral resolution steps, precious metal catalysts, or cryogenic temperature control [1]. This synthetic simplicity contrasts sharply with clinical-stage IDO1 inhibitors: Epacadostat contains a chiral sulfonamide moiety requiring enantioselective synthesis; Navoximod (NLG-919) features a complex fused heterocyclic core with multiple synthetic steps; and Linrodostat incorporates a boron-containing substructure necessitating specialized organoboron chemistry [2]. The straightforward synthesis of N'-hydroxycinnamimidamide enables procurement at costs substantially below those of proprietary clinical candidates while maintaining the core hydroxyamidine pharmacophore validated as essential for IDO1 inhibition [3]. The compound is commercially available from multiple vendors at 98% purity, with the (E)-isomer configuration specified .

Chemical synthesis Procurement feasibility Scale-up

N'-Hydroxycinnamimidamide: Evidence-Grounded Application Scenarios for Research Procurement


IDO1 Pathway Interrogation in Tumor Immunology Models

Given its 13 nM HeLa IDO1 IC₅₀ and 11 nM THP-1 IDO1 IC₅₀, N'-hydroxycinnamimidamide is suited for in vitro tumor immunology studies requiring blockade of the tryptophan-kynurenine metabolic axis [1]. Its hydroxyamidine pharmacophore, which coordinates directly with IDO1 heme iron as a reversible competitive inhibitor, distinguishes it from non-catalytic IDO1 modulators such as Indoximod, enabling washout experiments and reversible inhibition protocols that are not feasible with irreversible inhibitors like BMS-986205 [2]. The compound may be employed in co-culture systems of human T cells with IDO1-expressing tumor cells or dendritic cells to assess restoration of T cell proliferation and effector function following relief of IDO1-mediated immunosuppression.

Hydroxyamidine Pharmacophore Validation in Medicinal Chemistry Optimization Programs

N'-Hydroxycinnamimidamide serves as a minimal pharmacophore reference compound for medicinal chemistry teams engaged in structure-based design of next-generation IDO1 inhibitors [1]. With a molecular weight of 162.19 Da and no chiral complexity, it represents the structurally simplest validated N-hydroxyamidine IDO1 inhibitor, providing a baseline for evaluating whether additional substituents introduced during lead optimization genuinely enhance potency beyond that achievable with the core pharmacophore alone [2]. The compound's activity 'similar to that of Epacadostat' in recombinant hIDO1 and cellular assays establishes it as a benchmark for novel hydroxyamidine derivatives synthesized through pharmacophore fusion and bioisosterism strategies [3].

Screening and Assay Development Requiring Cost-Effective, Reproducible IDO1 Inhibitor

The single-step synthesis of N'-hydroxycinnamimidamide from cinnamonitrile and hydroxylamine enables procurement at a cost per milligram significantly lower than that of multi-step clinical candidates such as Epacadostat or Navoximod [1]. This cost advantage, combined with the compound's commercial availability at 98% purity, makes it suitable for high-throughput screening campaigns, assay validation studies, and other applications requiring substantial quantities of IDO1 inhibitor [2]. The documented reproducibility of its cellular IC₅₀ across both HeLa and THP-1 cell lines—with values of 13 nM and 11 nM, respectively—further supports its use as a positive control in assay development where consistent day-to-day and lot-to-lot performance is paramount [3].

Preclinical Proof-of-Concept Studies for IDO1-Mediated Immunosuppression Reversal

The 13 nM cellular potency of N'-hydroxycinnamimidamide positions it for use in preclinical in vitro proof-of-concept experiments examining whether IDO1 inhibition can reverse T cell anergy or exhaustion in specific disease-relevant contexts [1]. Given the established precedent that N-hydroxyamidine-based IDO1 inhibitors, including the clinical compound Epacadostat (10 nM IC₅₀), effectively stimulate T cell proliferation and inhibit tumor cell growth in vitro, N'-hydroxycinnamimidamide may serve as a tool compound for analogous studies without the intellectual property encumbrances associated with proprietary clinical candidates [2]. Applications may include assessment of combination effects with immune checkpoint inhibitors (anti-PD-1, anti-CTLA-4) or chemotherapy agents where IDO1 upregulation contributes to treatment resistance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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